molecular formula C4H8OSe B14729879 1,4-Oxaselenane CAS No. 5368-46-7

1,4-Oxaselenane

Cat. No.: B14729879
CAS No.: 5368-46-7
M. Wt: 151.08 g/mol
InChI Key: QSWOKQHDQIECPD-UHFFFAOYSA-N
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Description

1,4-Oxaselenane is a heterocyclic compound with the molecular formula C4H8OSe. It is a six-membered ring containing one oxygen and one selenium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .

Industrial Production Methods

The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxaselenane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,4-Oxaselenane can be compared to other selenium-containing heterocycles, such as:

Uniqueness

This compound’s uniqueness lies in the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur and tellurium analogs. These properties make it a valuable compound for developing new materials and exploring biological applications .

Properties

CAS No.

5368-46-7

Molecular Formula

C4H8OSe

Molecular Weight

151.08 g/mol

IUPAC Name

1,4-oxaselenane

InChI

InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2

InChI Key

QSWOKQHDQIECPD-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CCO1

Origin of Product

United States

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